

# A Comprehensive Technical Guide to Benzhydrol for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Benzhydrol	
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#### Introduction

**Benzhydrol**, also known by its IUPAC name diphenylmethanol, is a secondary alcohol that serves as a pivotal intermediate in the synthesis of a wide array of organic compounds.[1][2] Its structural backbone, featuring two phenyl groups attached to a hydroxyl-bearing carbon, imparts unique chemical properties that are leveraged in various industrial and research applications. This technical guide provides an in-depth overview of **benzhydrol**, focusing on its chemical identity, physicochemical properties, synthesis protocols, and significant applications, particularly within the pharmaceutical sector.

# **Chemical Identity and Properties**

**Benzhydrol** is a white, crystalline solid at room temperature.[3] It is characterized by the chemical formula  $(C_6H_5)_2CHOH.[4]$ 

CAS Number: 91-01-0[5][6]

IUPAC Name: diphenylmethanol[2][5][7]

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.



Property	Value	Source(s)
Molecular Formula	C13H12O	[5][7]
Molecular Weight	184.24 g/mol	[5]
Melting Point	63-69 °C (145-156 °F; 336-342 K)	[4][6]
Boiling Point	297-299 °C (567-570 °F; 570- 572 K)	[6][8][9]
Density	~1.102 g/cm³	[9]
Solubility in Water	0.5 g/L (at 20 °C)	[2][3]
Flash Point	140.8 - 160 °C	[9]
Refractive Index	~1.599	[9]
Vapor Pressure	0.000548 mmHg (at 25 °C)	[9]

**Benzhydrol** is poorly soluble in water but demonstrates good solubility in organic solvents such as ethanol, ether, chloroform, methanol, acetone, and methylene dichloride.[3][4][8]

# Synthesis of Benzhydrol: Experimental Protocols

The synthesis of **benzhydrol** can be achieved through several established methods. The most common approaches involve the reduction of benzophenone or a Grignard reaction.

## **Protocol 1: Reduction of Benzophenone with Zinc Dust**

This classic method utilizes zinc dust in an alkaline alcoholic solution to reduce benzophenone to **benzhydrol**.[10]

#### Materials:

- Benzophenone
- Technical flake sodium hydroxide



- 95% Ethanol
- Technical zinc dust
- Concentrated hydrochloric acid
- Ice

#### Procedure:

- In a 3-liter round-bottomed flask equipped with a mechanical stirrer, combine 200 g of benzophenone, 200 g of technical flake sodium hydroxide, 2 liters of 95% ethanol, and 200 g of technical zinc dust.[10]
- Initiate stirring. The mixture will spontaneously warm to approximately 70°C.[10]
- Allow the reaction to proceed for 2-3 hours, after which the mixture will begin to cool.[10]
- Filter the cooled mixture with suction and wash the zinc dust residue with two 100-cc portions of hot alcohol. Caution: The filtered zinc dust is flammable and should not be allowed to dry in contact with combustible materials.[10]
- Pour the filtrate into five volumes of ice water that has been acidified with about 425 cc of concentrated commercial hydrochloric acid.[10]
- Benzhydrol will separate as a white crystalline mass. Collect the product by suction filtration.[10]
- The crude product can be recrystallized from hot alcohol to yield a purified product with a melting point of 68°C.[10]

# Protocol 2: Grignard Reaction of Phenylmagnesium Bromide with Benzaldehyde

This method involves the synthesis of a Grignard reagent, phenylmagnesium bromide, which then reacts with benzaldehyde to form **benzhydrol**.[2][11]

Materials:

## Foundational & Exploratory



- Magnesium turnings
- Anhydrous diethyl ether
- Bromobenzene
- Benzaldehyde
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) or dilute hydrochloric acid (HCl)
- Anhydrous sodium sulfate or magnesium sulfate

#### Procedure:

- Preparation of Grignard Reagent: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the formation of phenylmagnesium bromide.[12]
- Reaction with Benzaldehyde: Cool the Grignard reagent in an ice bath. Slowly add a solution
  of benzaldehyde in anhydrous diethyl ether to the reaction mixture. Control the rate of
  addition to prevent the ether from boiling excessively due to the exothermic reaction.[13]
- Quenching and Work-up: Once the addition is complete, quench the reaction by slowly adding crushed ice, followed by a saturated aqueous solution of NH<sub>4</sub>Cl or dilute HCl to dissolve the magnesium salts.[12][14]
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two times with diethyl ether to maximize product recovery.[12]
- Washing: Combine the organic layers and wash sequentially with a 40% sodium metabisulfite solution (to remove unreacted benzaldehyde), a dilute sodium carbonate solution, and finally with distilled water.[12]
- Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the diethyl ether using a rotary



evaporator. The resulting residue is crude **benzhydrol**, which can be purified by recrystallization from petroleum ether.[12]

## **Applications in Research and Drug Development**

**Benzhydrol** is a valuable precursor in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs).[2][4]

- Antihistamines: The benzhydryl group is a common structural motif in many first-generation H1 antagonists, such as diphenylhydramine.[2][11]
- Wakefulness-Promoting Agents: It is a key intermediate in the synthesis of modafinil, a drug
  used to treat narcolepsy and other sleep disorders.[2][4][13]
- Other Therapeutic Agents: It is also used in the synthesis of antiallergenic and antihypertensive agents.[2][4]

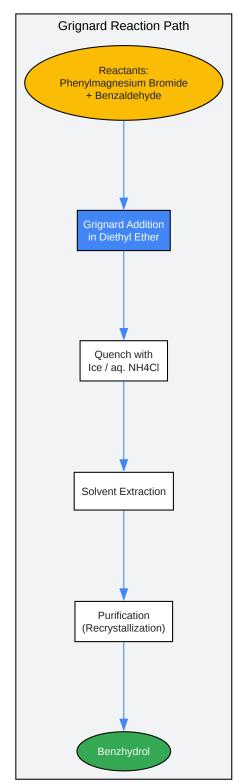
Beyond pharmaceuticals, **benzhydrol** is utilized in the perfume industry as a fixative and in the production of agrochemicals.[2][4] It can also act as a terminating group in polymerization reactions.[3][4]

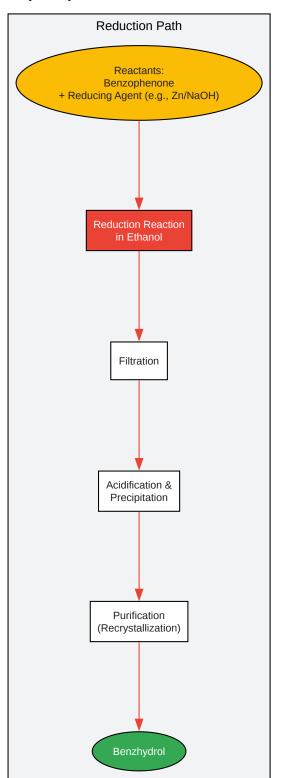
## **Logical Workflow for Benzhydrol Synthesis**

The following diagram illustrates the logical workflow for the two primary synthesis routes described.



#### Workflow for Benzhydrol Synthesis





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Workflow for Benzhydrol Synthesis



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